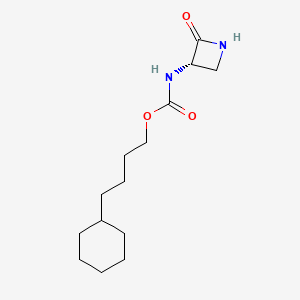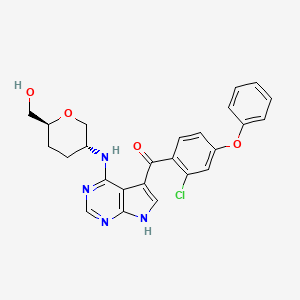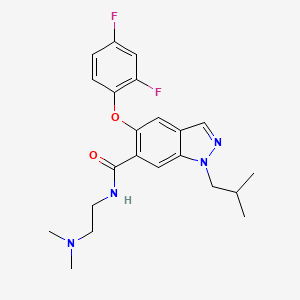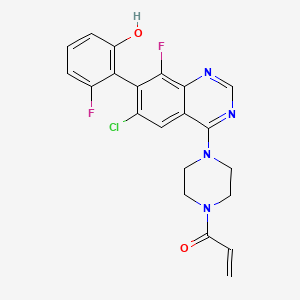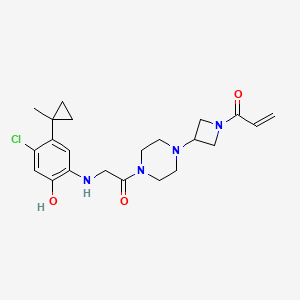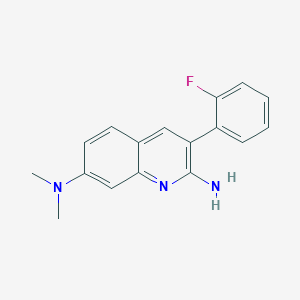![molecular formula C22H29N7O5 B605659 1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;(2S)-2-hydroxypropanoic acid CAS No. 896466-76-5](/img/structure/B605659.png)
1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;(2S)-2-hydroxypropanoic acid
Overview
Description
AT-9283 L-lactate is a potent multikinase inhibitor developed by Astex Therapeutics for the treatment of cancer. It is a small molecule that inhibits several kinases, including Aurora kinases A and B, Janus kinase 2, and the kinase BCR-ABL. These kinases play crucial roles in cell division and proliferation, making AT-9283 L-lactate a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
AT-9283 L-lactate, also known as Propanoic acid, 2-hydroxy-, (2S)-, compd. with N-cyclopropyl-N’-(3-(6-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)-1H-pyrazol-4-yl)urea (1:1), is a multi-targeted kinase inhibitor . Its primary targets are Aurora A and B kinases , and JAK2/3 . These kinases play crucial roles in cell division and are often over-expressed in many human tumors, making them excellent targets for anti-cancer therapy .
Mode of Action
AT-9283 L-lactate interacts with its targets by inhibiting their activity. It is a potent inhibitor of Aurora A and B kinases and has been shown to arrest tumor growth in a range of tumor models . Aurora kinases play a key role in mitotic checkpoint control in cell division . In addition to Aurora kinase inhibition, AT-9283 also inhibits signal transducer and activator of transcription (STAT3) tyrosine phosphorylation in MM cells within 30 minutes of treatment .
Biochemical Pathways
The inhibition of Aurora kinases and JAK2/3 by AT-9283 affects several biochemical pathways. Aurora kinases are involved in the regulation of mitosis, including centrosome separation, spindle assembly, chromosome segregation, and cytokinesis . The inhibition of these kinases can lead to cell cycle arrest and apoptosis . The JAK2/3 pathway is one of the major signaling cascades activated by gp130 family member cytokines that promotes MM cell survival .
Pharmacokinetics
It is known that the compound is currently in early phase clinical development for hematological malignancies .
Result of Action
The inhibition of Aurora kinases and JAK2/3 by AT-9283 leads to several molecular and cellular effects. It results in increased G2/M phase and polyploidy, consistent with failed cytokinesis (associated with Aurora kinase B inhibition). This is followed by the induction of apoptosis, assessed by Annexin V + PI + staining peaking at 48 - 72 hours with associated caspase-8/-9 cleavage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AT-9283 L-lactate involves multiple steps, starting with the preparation of the core structure, which includes a pyrazol-4-yl urea moiety. The synthetic route typically involves the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of the benzimidazole moiety: The benzimidazole ring is introduced through a series of condensation reactions.
Formation of the urea linkage: The urea linkage is formed by reacting the pyrazole derivative with an isocyanate.
Lactate formation: The final step involves the formation of the L-lactate salt by reacting the free base with L-lactic acid.
Industrial Production Methods
Industrial production of AT-9283 L-lactate follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
AT-9283 L-lactate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
AT-9283 L-lactate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cell biology studies to investigate the role of kinases in cell division and proliferation.
Medicine: Investigated for its potential therapeutic effects in various cancers, including leukemia and solid tumors.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery
Comparison with Similar Compounds
Similar Compounds
VX-680: Another Aurora kinase inhibitor with similar mechanisms of action.
MLN8237: A selective Aurora A kinase inhibitor.
R763: A multikinase inhibitor targeting Aurora kinases and other kinases involved in cell division.
Uniqueness
AT-9283 L-lactate is unique due to its broad-spectrum kinase inhibition, targeting multiple kinases simultaneously. This multikinase inhibition provides a more comprehensive approach to disrupting cancer cell proliferation compared to selective inhibitors .
Properties
IUPAC Name |
1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;(2S)-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2.C3H6O3/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26;1-2(4)3(5)6/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27);2,4H,1H3,(H,5,6)/t;2-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYNKTMXFIMBFE-WNQIDUERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)O.C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635838 | |
| Record name | (2S)-2-Hydroxypropanoic acid--N-cyclopropyl-N'-[(3E)-3-{5-[(morpholin-4-yl)methyl]-2H-benzimidazol-2-ylidene}-2,3-dihydro-1H-pyrazol-4-yl]urea (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896466-76-5 | |
| Record name | AT-9283 L-lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0896466765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-Hydroxypropanoic acid--N-cyclopropyl-N'-[(3E)-3-{5-[(morpholin-4-yl)methyl]-2H-benzimidazol-2-ylidene}-2,3-dihydro-1H-pyrazol-4-yl]urea (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AT-9283 L-LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP03YG4TOE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


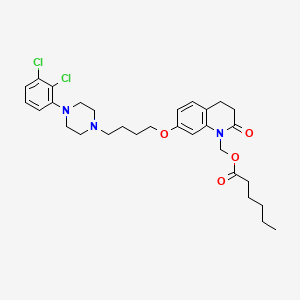
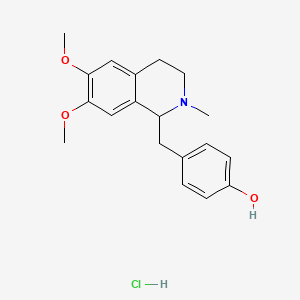
![1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide](/img/structure/B605579.png)

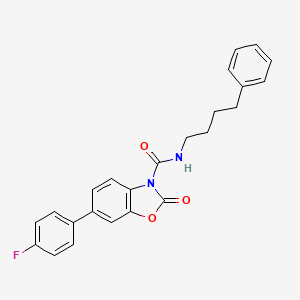
![4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride](/img/structure/B605585.png)
